molecular formula C19H34O3 B1676399 Methoprene CAS No. 40596-69-8

Methoprene

Cat. No. B1676399
CAS RN: 40596-69-8
M. Wt: 310.5 g/mol
InChI Key: NFGXHKASABOEEW-LDRANXPESA-N
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Description

Methoprene is a juvenile hormone (JH) analog that acts as a growth regulator when used as an insecticide . It is an amber-colored liquid with a faint fruity odor . Methoprene does not kill insects. Instead, it interferes with an insect’s life cycle and prevents it from reaching maturity or reproducing .


Synthesis Analysis

A universal approach to the synthesis of juvenoid hydroprene and methoprene was developed on the basis of monoalkylation of acetoacetate . The synthesis involves a multi-step reaction with 9 steps .


Molecular Structure Analysis

The molecular structure of S-Methoprene indicates that the substance has little or no explosive properties . The molecular formula of Methoprene is C19H34O3 .


Chemical Reactions Analysis

Methoprene is stable at different pH levels and temperatures . It does not dissociate in water .


Physical And Chemical Properties Analysis

Methoprene is a transparent pale yellow liquid at 24°C with a faint, fruity, waxy odor . Its boiling point is 279.9 °C . The relative density is 0.924 g/ml at 20oC .

Scientific Research Applications

Methoprene in Insect Development and Resistance

Methoprene, a chemical analog of juvenile hormone, has been studied for its effects on the development and resistance of various insects. In Drosophila melanogaster, methoprene was found to be toxic to late third-instar larvae. A mutation named 'methoprene-tolerant' (Met) conferred resistance to both methoprene and juvenile hormone III in Drosophila, indicating a potential mechanism of methoprene resistance in insects (Wilson & Fabian, 1986).

Impact on Non-Target Organisms

Methoprene's impact extends to non-target organisms as well. It has been shown to cause morphologic changes in the hepatopancreas of adult lobsters, Homarus americanus, following in vivo acute exposure (Walker, Golden, & Horst, 2010). These findings are significant, as they provide evidence of methoprene's unintended ecological effects.

Methoprene in Pest Management

In pest management, methoprene is used as an insect growth regulator (IGR). It showed efficacy in suppressing adult emergence of various beetles when used as a coating for protection of packaged products (Scheff, Subramanyam, & Arthur, 2017). This demonstrates its potential as an integral part of integrated pest management programs.

Developmental Toxicity Studies

Investigations into methoprene's developmental toxicity have been conducted on amphibians like Xenopus laevis. These studies found that methoprene and its degradation products did not show significant developmental toxicity at concentrations up to 2 mg/l (Degitz et al., 2003). This suggests that concerns about methoprene-mediated developmental toxicity to amphibians might be unwarranted.

Endocrine-Related Processes in Crustaceans

Research on the crustacean Daphnia magna indicates that methoprene can interfere with endocrine-regulated processes, affecting growth rate, molt frequency, reproductive maturation, and fecundity (Olmstead & Leblanc, 2001). These findings contribute to our understanding of methoprene's potential impact on non-target aquatic organisms.

Juvenile Hormone Mimicry and Sexual Maturation

Methoprene, as a mimic of juvenile hormone, was studied for its effects on sexual maturation in Anastrepha fraterculus. It reduced the time required for sexual maturation in males, supporting its use in sterile insect techniques (SIT) (Segura et al., 2009).

Methoprene and Vertebrate Gene Transcription

In vertebrates, methoprene and its derivatives can stimulate gene transcription by acting through retinoic acid-responsive transcription factors, the retinoid X receptors (RXRs) (Harmon et al., 1995). This suggests potential bioactivity of methoprene in non-insect organisms.

Mosquito Control Applications

Methoprene has been evaluated for its efficacy in controlling mosquitoes in storm water catch basins, showing effective control for up to a month under field conditions (Butler et al., 2006). This has implications for vector-borne disease management.

Safety And Hazards

According to the Safety Data Sheet (SDS), methoprene may be irritating to the mucous membranes and upper respiratory tract, may be harmful by inhalation, ingestion, or skin absorption, may cause eye, skin, or respiratory system irritation and is very toxic to aquatic life .

Future Directions

Methoprene has been tested as a chemical stimulant to end a diapause of Osmia rufa L. and enable bee activation and emergence under experimental conditions . The application of methoprene significantly reduced the emergence time of adult bees in winter months . This suggests that methoprene may play an important role in the termination of diapause, bee activation, and emergence .

properties

IUPAC Name

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+
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InChI Key

NFGXHKASABOEEW-LDRANXPESA-N
Source PubChem
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Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC
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Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC
Source PubChem
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Molecular Formula

C19H34O3
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DSSTOX Substance ID

DTXSID8032627
Record name Methoprene
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Molecular Weight

310.5 g/mol
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Physical Description

Amber liquid; [Merck Index]
Record name Methoprene
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Boiling Point

256 °C, BP: 100 °C at 0.05 mm Hg
Record name METHOPRENE
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Flash Point

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup).
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Solubility

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents.
Record name METHOPRENE
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Density

0.9261 g/mL at 20 °C
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Vapor Pressure

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C
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Mechanism of Action

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde., In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage., ... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae., Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages.
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Product Name

Methoprene

Color/Form

Clear amber liquid, Pale yellow liquid (technical grade)

CAS RN

40596-69-8, 36557-27-4, 52020-07-2
Record name Methoprene
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Record name Methoprene [INN]
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Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester
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Record name Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,700
Citations
CA Henrick - Journal of the American Mosquito Control Association, 2007 - BioOne
A brief overview is presented of the discovery and development of s -methoprene and some other juvenile hormone mimics. The identification of the natural juvenile hormones is …
Number of citations: 98 bioone.org
LKW Wijayaratne, FH Arthur, S Whyard - Journal of Stored Products …, 2018 - Elsevier
… Methoprene is the JHA that has been used most extensively in stored-product pest management. The formulations of methoprene … and present use of methoprene with special emphasis …
Number of citations: 87 www.sciencedirect.com
SP Lawler - Ecotoxicology and environmental safety, 2017 - Elsevier
… juvenile hormone mimic methoprene and pesticides derived … debated the use of methoprene because some studies have … safety of using methoprene to control mosquito larvae, and …
Number of citations: 90 www.sciencedirect.com
JP Charles, T Iwema, VC Epa… - Proceedings of the …, 2011 - National Acad Sciences
… JH III and its biologically active mimics, methoprene and pyriproxyfen, through its C-terminal … a Met–Met complex that forms in the absence of methoprene, it prevents both the ligand-…
Number of citations: 373 www.pnas.org
IA Braga, CB Mello, AA Peixoto, D Valle - Memórias do Instituto …, 2005 - SciELO Brasil
… that methoprene use in the field could face operational problems. In order to define a standardized protocol, methoprene … strain) to a methoprene formulation available to the PNCD. …
Number of citations: 73 www.scielo.br
CG Athanassiou, FH Arthur, NG Kavallieratos… - Journal of Pest …, 2011 - Springer
… and 1 and 5 ppm for methoprene. Parental mortality of R. … mortality was reduced when methoprene was added. Progeny … The specific combinations of spinosad and methoprene …
Number of citations: 68 link.springer.com
AJ Cornel, MA Stanich, RD McAbee… - Pest Management …, 2002 - Wiley Online Library
… susceptible methoprene Merced populations and methoprene-resistant Oc nigromaculis from both the control (no methoprene) and treated jars. This suggests that both the methoprene-…
Number of citations: 78 onlinelibrary.wiley.com
LKW Wijayaratne, PG Fields… - Pest Management …, 2012 - Wiley Online Library
… methoprene (1.67–66.6 ppm) showed no reduction in offspring production. CONCLUSION: Methoprene … However, this research indicates that methoprene can still reduce populations of …
Number of citations: 56 onlinelibrary.wiley.com
DE Wheeler, HF Nijhout - Journal of Insect Physiology, 1983 - Elsevier
… of methoprene to final-instar larvae of the ant Pheidole bicarinata can induce soldier development. Soldier induction takes place if methoprene … of exogenous methoprene applied affects …
Number of citations: 106 www.sciencedirect.com
Z Zou, TT Saha, S Roy, SW Shin… - Proceedings of the …, 2013 - National Acad Sciences
Juvenile hormone III (JH) plays a key role in regulating the reproduction of female mosquitoes. Microarray time-course analysis revealed dynamic changes in gene expression during …
Number of citations: 150 www.pnas.org

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